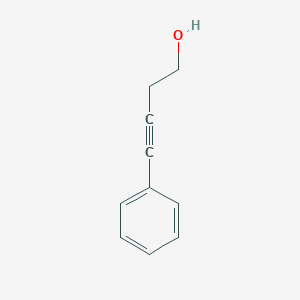

4-Phenylbut-3-yn-1-ol

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

4-phenylbut-3-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,11H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBHSROAJVVUWSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80341746 | |

| Record name | 4-Phenylbut-3-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10229-11-5 | |

| Record name | 4-Phenylbut-3-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylbut-3-yn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Phenylbut-3-yn-1-ol (CAS: 10229-11-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylbut-3-yn-1-ol, with the CAS number 10229-11-5, is a versatile bifunctional molecule featuring a terminal alkyne and a primary alcohol. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The terminal alkyne moiety allows for a variety of transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," which enables the efficient construction of 1,2,3-triazole rings.[1][2][3][4] The primary alcohol provides a handle for further functionalization, such as oxidation, esterification, or etherification.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[5] A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 10229-11-5 | [5][][7][8][9][10] |

| Molecular Formula | C₁₀H₁₀O | [5][][7][9][10] |

| Molecular Weight | 146.19 g/mol | [][7][10] |

| IUPAC Name | This compound | [7][10] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 147 °C | [5] |

| Density | 1.0764 g/cm³ (at 18 °C) | [5] |

| pKa (Predicted) | 14.31 ± 0.10 | [5] |

| LogP (Predicted) | 1.9 | [7] |

| Canonical SMILES | C1=CC=C(C=C1)C#CCCO | [7][10] |

| InChIKey | IBHSROAJVVUWSC-UHFFFAOYSA-N | [7][10] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[5][][11][12] This palladium-catalyzed reaction involves the coupling of a terminal alkyne (3-butyn-1-ol) with an aryl halide (iodobenzene).[5]

Experimental Protocol: Sonogashira Cross-Coupling

This protocol is based on a reported synthesis with a 100% yield.

Materials:

-

Iodobenzene

-

3-Butyn-1-ol

-

Copper(I) iodide (CuI)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Triethylamine (TEA)

-

Nitrogen gas (N₂)

-

Cyclohexane

-

Ethyl acetate

Procedure:

-

In a Schlenk flask under a nitrogen atmosphere, dissolve iodobenzene (1.0 eq) in triethylamine.

-

To this solution, add copper(I) iodide (0.02 eq), tetrakis(triphenylphosphine)palladium(0) (0.03 eq), and 3-butyn-1-ol (1.48 eq).

-

Heat the reaction mixture to reflux for 16 hours.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel using a mixture of cyclohexane and ethyl acetate (2:1) as the eluent to obtain this compound as an orange oil.

Yield: 100%

Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃): δ [ppm] = 1.79 - 1.95 (m, 1H, OH), 2.70 (t, J = 6.3 Hz, 2H, PhCCCH₂CH₂OH), 3.82 (t, J = 6.3 Hz, 2H, PhCCCH₂CH₂OH), 7.27 - 7.45 (m, 5H, phenyl).

-

¹³C NMR (101 MHz, CDCl₃): δ [ppm] = 24.0 (1C, PhCCCH₂CH₂OH), 61.3 (1C, PhCCCH₂CH₂OH), 82.6 (1C, PhCCCH₂CH₂OH), 86.5 (1C, PhCCCH₂CH₂OH), 123.5 (1C, C-1phenyl), 128.1, 128.4, 131.8 (5C, C-2phenyl, C-3phenyl, C-4phenyl, C-5phenyl and C-6phenyl).

-

IR: ν[cm⁻¹] = 3364 (O-H), 3032 (=C-H), 2932, 2886 (C-Haliph.), 1678, 1597, 1489 (C=Carom.), 1443 (CH₂ deform.), 1042 (C-OH).

-

Exact Mass (APCI): m/z = 147.0804 (calcd. 147.0806 for C₁₀H₁₁O [M+H]⁺).

Synthesis Workflow

Applications in Drug Discovery and Development

The terminal alkyne group in this compound is a versatile handle for the synthesis of more complex molecules, making it a valuable intermediate in drug discovery.[][7][11] While specific, direct biological activity of this compound is not extensively documented in publicly available literature, its utility lies in its ability to serve as a scaffold for the synthesis of bioactive compounds.

Role in "Click Chemistry" and Triazole Synthesis

The most significant application of terminal alkynes like this compound in medicinal chemistry is their participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3][4] This reaction allows for the efficient and regiospecific synthesis of 1,4-disubstituted 1,2,3-triazoles.

Triazole-containing compounds are known to exhibit a wide range of biological activities, including:

The this compound molecule can be reacted with various organic azides to generate a library of triazole derivatives, which can then be screened for desired biological activities. The primary alcohol on the butanol chain can be further modified before or after the click reaction to modulate the physicochemical properties and biological activity of the final compounds.

Intermediate in the Synthesis of Bioactive Molecules

Beyond click chemistry, the alkyne and alcohol functionalities of this compound can be utilized in various other synthetic transformations to produce molecules with potential therapeutic applications. For instance, the alkyne can undergo hydration to form a ketone, or be reduced to an alkene or alkane. The alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to an ether or ester. These transformations open up avenues for the synthesis of a diverse range of compounds for screening in drug discovery programs. For example, derivatives of 4-phenyl-4-oxo-butanoic acid have been investigated as inhibitors of kynurenine 3-hydroxylase, an enzyme implicated in neurodegenerative diseases. While not a direct application, this highlights the potential of the carbon skeleton of this compound in the design of enzyme inhibitors.

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

-

H302: Harmful if swallowed.[7]

-

H315: Causes skin irritation.[7]

-

H319: Causes serious eye irritation.[7]

-

H335: May cause respiratory irritation.[5]

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its terminal alkyne functionality provides a gateway to a vast chemical space, most notably through its application in "click chemistry" for the synthesis of biologically active triazole derivatives. While direct pharmacological data on the compound itself is limited, its utility as a synthetic intermediate is clear. Researchers and drug development professionals can leverage the reactivity of this compound to generate novel and diverse compound libraries for screening in the pursuit of new therapeutic agents. Future research into the biological activities of its derivatives will likely further solidify its importance in the field.

References

- 1. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]

- 2. mdpi.com [mdpi.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. chemmethod.com [chemmethod.com]

- 5. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]

- 9. This compound | C10H10O | CID 575462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Biosynthetic Pathway to Amino Acids with a Terminal Alkyne - ChemistryViews [chemistryviews.org]

- 12. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-Phenyl-4-oxo-butanoic acid derivatives inhibitors of kynurenine 3-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-Phenylbut-3-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Phenylbut-3-yn-1-ol, a valuable building block in organic synthesis. The information presented herein is intended to support research and development activities by providing key data on the molecule's characteristics, along with relevant experimental protocols.

Core Physicochemical Properties

This compound is a bifunctional molecule containing both a hydroxyl group and a phenylacetylene moiety. These functional groups dictate its chemical reactivity and physical properties, making it a versatile intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents. Its physical state at room temperature is a colorless to light yellow liquid.[1]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are predicted or computed, as indicated, and should be confirmed by experimental data where critical.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O | PubChem[2] |

| Molecular Weight | 146.19 g/mol | PubChem[2], Echemi[3] |

| Appearance | Colorless to light yellow liquid | ChemicalBook[1] |

| Boiling Point | 147 °C | ChemicalBook[1] |

| Density | 1.0764 g/cm³ (at 18 °C) | ChemicalBook[1] |

| pKa | 14.31 ± 0.10 (Predicted) | ChemicalBook[1] |

| logP | 1.9 (Computed) | PubChem[2], Echemi[3] |

| Melting Point | Data not available | |

| Solubility | No quantitative data available. Expected to be soluble in polar organic solvents and poorly soluble in water and non-polar solvents. |

Experimental Protocols

Determination of Boiling Point (General Protocol)

The boiling point of a liquid can be determined using several methods, including simple distillation or the Thiele tube method.[4][5]

Thiele Tube Method:

-

A small amount of the liquid sample (less than 0.5 mL) is placed in a small glass tube.[4]

-

A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

The tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

The sample is heated until a steady stream of bubbles emerges from the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[4]

Simple Distillation Method:

-

A larger volume of the sample (at least 5 mL) is placed in a distillation flask with boiling chips.

-

The flask is heated, and the vapor is allowed to travel into a condenser.

-

A thermometer is placed in the distillation head so that the bulb is level with the side arm leading to the condenser.

-

The temperature is recorded when the vapor is continuously condensing and dripping into the receiving flask. This temperature represents the boiling point of the liquid.[6]

Determination of pKa (General Protocol)

The acid dissociation constant (pKa) of an alcohol is a measure of its acidity. For weakly acidic compounds like alcohols, potentiometric titration is a common method for pKa determination.[7][8]

Potentiometric Titration:

-

A solution of this compound is prepared in a suitable solvent, often a mixture of an organic solvent and water to ensure solubility.[8]

-

A standardized solution of a strong base (e.g., sodium hydroxide) is used as the titrant.

-

The pH of the solution is monitored using a calibrated pH meter as the titrant is added in small increments.

-

The data of pH versus the volume of titrant added is plotted to generate a titration curve.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

Synthesis of this compound via Sonogashira Coupling

A common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[9][10] This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide.[9][10]

General Protocol:

-

An aryl halide (e.g., iodobenzene) and a terminal alkyne (3-butyn-1-ol) are dissolved in a suitable solvent, typically an amine such as triethylamine or a mixture with other organic solvents.

-

A palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, typically copper(I) iodide (CuI), are added to the reaction mixture.[10]

-

The reaction is stirred at room temperature or with gentle heating under an inert atmosphere (e.g., nitrogen or argon) until the starting materials are consumed, as monitored by techniques like Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

The organic layer is then washed, dried, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield pure this compound.

Visualizations

Synthesis of this compound: A Sonogashira Coupling Workflow

The following diagram illustrates the general workflow for the synthesis of this compound using the Sonogashira coupling reaction.

Caption: A workflow diagram illustrating the key stages of the Sonogashira coupling reaction for the synthesis of this compound.

This guide provides a foundational understanding of the physicochemical properties of this compound. For critical applications, it is recommended that the predicted values be validated through experimental determination. The provided protocols offer a starting point for such investigations and for the synthesis of this versatile chemical intermediate.

References

- 1. 4-PHENYL-3-BUTYN-1-OL | 10229-11-5 [chemicalbook.com]

- 2. This compound | C10H10O | CID 575462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. vernier.com [vernier.com]

- 7. researchgate.net [researchgate.net]

- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

4-Phenylbut-3-yn-1-ol structural formula and isomers

An In-depth Technical Guide to 4-Phenylbut-3-yn-1-ol and Its Isomers

This technical guide provides a comprehensive overview of this compound, including its structural formula, physicochemical properties, and key isomers. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

This compound: Core Compound

This compound is an organic compound featuring a phenyl group, a butynol backbone, and a primary alcohol functional group. Its structure consists of a four-carbon chain with a hydroxyl group at position 1 and a phenyl-substituted triple bond at position 3.

Structural Formula:

Chemical Identifiers:

-

IUPAC Name: this compound[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 147 °C | [4] |

| Density | 1.0764 g/cm³ (at 18 °C) | [4] |

| pKa | 14.31 ± 0.10 (Predicted) | [4] |

| XLogP3 | 1.9 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Topological Polar Surface Area | 20.2 Ų | [1][2] |

Safety and Handling

This compound is associated with the following GHS hazard statements:

-

H335: May cause respiratory irritation[4]

Standard personal protective equipment, including eye shields and gloves, should be used when handling this compound.[5] It should be stored at room temperature.[4]

Isomers of this compound

The molecular formula C₁₀H₁₀O allows for numerous structural and stereoisomers. This section details the most relevant isomers, categorized by the type of isomerism.

Positional Isomers (Alkynes)

Positional isomers of this compound involve different locations of the hydroxyl group on the butyne chain.

-

4-Phenyl-3-butyn-2-ol: A secondary alcohol with the hydroxyl group at the second carbon.

-

1-Phenyl-3-butyn-1-ol: A secondary alcohol where the phenyl group and hydroxyl group are on the first carbon. This compound is a homopropargylic alcohol.[6]

Functional Isomers (Alkenes)

Replacing the triple bond with a double bond yields alkene isomers, which can also exist as geometric isomers (E/Z).

-

4-Phenyl-3-buten-1-ol:

-

1-Phenyl-3-buten-1-ol: A chiral secondary alcohol also known as α-allylbenzyl alcohol.[6]

Isomer Relationship Diagram

The following diagram illustrates the structural relationships between this compound and its primary isomers based on the carbon skeleton and functional groups.

Caption: Structural relationships between this compound and its key isomers.

Experimental Protocols: Synthesis

Synthesis of 4-Phenyl-3-butyn-1-ol (General Route)

A common method for synthesizing phenylalkynols is the Sonogashira coupling reaction. The synthesis for 4-phenyl-3-butyn-1-ol can be achieved by coupling an aryl halide (iodobenzene) with a terminal alkyne (3-butyn-1-ol).[4]

Reaction Scheme: Iodobenzene + 3-Butyn-1-ol → 4-Phenyl-3-butyn-1-ol

Workflow:

Caption: General workflow for Sonogashira coupling to synthesize 4-phenyl-3-butyn-1-ol.

Experimental Protocol: Synthesis of (E)-4-Phenyl-3-buten-2-ol

This protocol details the reduction of an α,β-unsaturated ketone to its corresponding allylic alcohol, an isomer of the target compound.[11]

Objective: To synthesize 4-phenyl-3-buten-2-ol by reducing (E)-4-phenyl-3-buten-2-one.

Materials:

-

(E)-4-phenyl-3-buten-2-one (10.00 g, 68.4 mmol)

-

Absolute ethanol (100 mL)

-

Sodium borohydride (2.59 g, 68.5 mmol)

-

Deionized water

-

Concentrated hydrochloric acid

Procedure:

-

A 500-mL three-necked, round-bottomed flask is flame-dried and placed under a nitrogen atmosphere.

-

(E)-4-phenyl-3-buten-2-one and absolute ethanol are added to the flask and stirred at room temperature for 15 minutes until the solid dissolves.

-

The flask is cooled to 4 °C in an ice-water bath.

-

Sodium borohydride is added in one portion. The reaction mixture is maintained at this temperature for 15 minutes.

-

The ice-water bath is removed, and the reaction is stirred for 50 minutes, allowing it to warm to room temperature.

-

The flask is re-cooled to 4 °C, and 30 mL of deionized water is added dropwise.

-

A solution of 5 mL of concentrated hydrochloric acid in 40 mL of deionized water is added dropwise.

-

The ice-water bath is removed, and the reaction is stirred for 30 minutes.

-

The product is extracted, dried, and purified via column chromatography to yield pure 4-phenyl-3-buten-2-ol.[11]

Potential Applications

While direct applications of this compound are not extensively documented in the initial search, its structural motifs are of interest in medicinal chemistry and materials science. Phenylalkyne structures are versatile building blocks in organic synthesis. Related compounds, such as those containing a benzothiazole moiety derived from similar phenylbutenone structures, have shown potential as antiproliferative agents against cancer cells.[12] The chiral alcohol 1-phenyl-3-buten-1-ol is noted for its use in the fragrance industry and as a synthetic intermediate.[6] Further research may explore the biological activities and material properties of this compound and its derivatives.

References

- 1. This compound | C10H10O | CID 575462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. aaa-chem.com [aaa-chem.com]

- 4. 4-PHENYL-3-BUTYN-1-OL | 10229-11-5 [chemicalbook.com]

- 5. 4-苯基-3-丁炔-2-醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Buy 1-Phenyl-3-buten-1-ol | 936-58-3 [smolecule.com]

- 7. 4-Phenyl-3-buten-1-ol|lookchem [lookchem.com]

- 8. (E)-4-phenyl-but-3-en-1-ol | CAS#:770-36-5 | Chemsrc [chemsrc.com]

- 9. (z)-4-Phenyl-3-buten-1-ol | C10H12O | CID 12255428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-Phenylbut-3-en-1-ol | C10H12O | CID 220119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Analysis of 4-Phenylbut-3-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Phenylbut-3-yn-1-ol, a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Compound Information

-

Compound Name: this compound

-

Molecular Formula: C₁₀H₁₀O

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for this compound [4]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.47-7.43 | Multiplet | - | 2H | Aromatic (ortho) |

| 7.33-7.29 | Multiplet | - | 3H | Aromatic (meta, para) |

| 3.82 | Triplet | 6.5 | 2H | -CH₂-OH |

| 3.02 | Singlet | - | 1H | -OH |

| 2.69 | Triplet | 6.5 | 2H | -C≡C-CH₂- |

Solvent: CDCl₃, Frequency: 300 MHz

Table 2: ¹³C NMR Data for this compound [4]

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 131.7 | CH | Aromatic |

| 128.3 | CH | Aromatic |

| 127.9 | CH | Aromatic |

| 123.5 | C | Aromatic (ipso) |

| 86.7 | C | -C≡C- |

| 82.3 | C | -C≡C- |

| 61.1 | CH₂ | -CH₂-OH |

| 23.7 | CH₂ | -C≡C-CH₂- |

Solvent: CDCl₃, Frequency: 75 MHz

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data for this compound [4]

| Wavenumber (cm⁻¹) | Functional Group |

| 3430 | O-H stretch (alcohol) |

| 2880 | C-H stretch (aliphatic) |

| 1683 | C≡C stretch (alkyne) |

| 1449 | C=C stretch (aromatic) |

Technique: Attenuated Total Reflectance (ATR)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound [1]

| m/z | Interpretation |

| 146 | Molecular Ion [M]⁺ |

| 116 | [M - CH₂O]⁺ |

| 115 | [M - CH₂OH]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: A flowchart of the general workflow for spectroscopic analysis.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-25 mg of purified this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Ensure complete dissolution by gentle vortexing or sonication.

-

Filter the solution through a pipette with a small plug of glass wool to remove any particulate matter.

-

Transfer the filtered solution into a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and achieve high resolution.

-

Tune and match the probe to the desired nucleus (¹H or ¹³C).

-

Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.

-

Acquire the NMR spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the raw data (Free Induction Decay - FID) to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the positive phase.

-

Calibrate the chemical shift axis using the signal from the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Analyze the multiplicities and coupling constants to deduce the connectivity of the atoms.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the liquid this compound directly onto the ATR crystal.

-

Ensure the crystal surface is clean before and after the measurement.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR setup.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The instrument automatically subtracts the background spectrum from the sample spectrum.

-

-

Data Processing:

-

Identify the characteristic absorption bands and their corresponding wavenumbers.

-

Correlate the observed absorption bands with specific functional groups present in the molecule.

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

Introduce a small amount of the sample into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionize the sample molecules using a suitable method, such as Electron Ionization (EI). In EI, a high-energy electron beam bombards the sample, causing the ejection of an electron to form a molecular ion and inducing fragmentation.

-

-

Mass Analysis:

-

Accelerate the resulting ions through an electric field.

-

Separate the ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

-

Detection and Data Processing:

-

Detect the separated ions and record their abundance.

-

Generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain information about the structure of the molecule.

-

References

An In-depth Technical Guide to the Synthesis of 4-Phenylbut-3-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Phenylbut-3-yn-1-ol, a valuable building block in organic synthesis, prepared from iodobenzene and 3-butyn-1-ol via a Sonogashira cross-coupling reaction. This document outlines the reaction mechanism, detailed experimental protocols, and characterization data.

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1] The synthesis of this compound from iodobenzene and 3-butyn-1-ol is a classic example of this transformation, valued for its efficiency and mild reaction conditions.

Reaction Scheme and Mechanism

The synthesis proceeds via a dual catalytic cycle involving both palladium and copper.

Reaction Scheme:

Mechanism:

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles:

-

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with iodobenzene to form a Pd(II) complex.

-

Copper Cycle: Concurrently, the copper(I) salt reacts with 3-butyn-1-ol in the presence of triethylamine to form a copper(I) acetylide intermediate.

-

Transmetalation: The copper acetylide then transfers the butynol group to the palladium(II) complex.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired product, this compound, and regenerate the active Pd(0) catalyst.[2]

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields can vary based on the specific reaction conditions and purification methods employed.

| Parameter | Value | Reference |

| Reactants | ||

| Iodobenzene | 1.0 eq | [3] |

| 3-Butyn-1-ol | 1.1 - 1.5 eq | [3] |

| Catalysts | ||

| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.01 - 0.05 eq | [4] |

| Copper(I) Iodide (CuI) | 0.02 - 0.1 eq | [4] |

| Base | ||

| Triethylamine (Et₃N) | 2.0 - 7.0 eq | [3] |

| Solvent | ||

| Tetrahydrofuran (THF) or Triethylamine | Anhydrous | [3] |

| Reaction Conditions | ||

| Temperature | Room Temperature to Reflux | [2] |

| Reaction Time | 6 - 24 hours | [3] |

| Product Information | ||

| Molecular Formula | C₁₀H₁₀O | [5] |

| Molecular Weight | 146.19 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | [6] |

| Boiling Point | 147 °C | [6] |

Detailed Experimental Protocol

This protocol describes a general procedure for the palladium and copper co-catalyzed Sonogashira coupling of iodobenzene with 3-butyn-1-ol.

Materials:

-

Iodobenzene (1.0 eq)

-

3-Butyn-1-ol (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)

-

Copper(I) iodide (CuI) (0.04 eq)

-

Anhydrous triethylamine (Et₃N)

-

Anhydrous diethyl ether or ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Schlenk flask or a two-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Syringes for liquid transfer

-

Reflux condenser

-

Standard glassware for workup and purification

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add copper(I) iodide (0.04 eq) and tetrakis(triphenylphosphine)palladium(0) (0.02 eq).

-

Addition of Reagents: Add anhydrous triethylamine via syringe to dissolve the catalysts. Sequentially add iodobenzene (1.0 eq) and 3-butyn-1-ol (1.2 eq) to the stirring solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux (approximately 80-90 °C). Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 16-24 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove the precipitated salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.[2]

Mandatory Visualizations

Reaction Workflow:

Caption: Experimental workflow for the synthesis of this compound.

Sonogashira Catalytic Cycle:

References

Commercial Sourcing and Technical Guide: 4-Phenylbut-3-yn-1-ol

For researchers, scientists, and professionals engaged in drug development and organic synthesis, 4-Phenylbut-3-yn-1-ol (CAS No. 10229-11-5) is a valuable building block. Its structure, featuring a terminal phenylacetylene group and a primary alcohol, allows for a variety of chemical transformations. This guide provides an in-depth overview of commercial suppliers, key technical data, and detailed experimental protocols for its synthesis and quality control analysis.

Commercial Availability

A range of chemical suppliers offer this compound, varying in purity, quantity, and price. The table below summarizes the offerings from several prominent vendors to facilitate procurement decisions.

| Supplier | Product Number(s) | Purity | Available Quantities |

| Sigma-Aldrich | Not explicitly found, but related structures are available. | --- | --- |

| ChemicalBook | CB1422649 | Varies by sub-supplier | Varies by sub-supplier |

| AOBChem | 465596 | 95%[1] | 250mg, 500mg, 1g, 5g, 10g, 25g, 100g[1] |

| BLD Pharm | 10229-11-5 | Varies by batch | Inquire for details |

| AK Scientific, Inc. | 8363BA | >95% | 100mg, 250mg, 1g |

| Toronto Research Chemicals | P321630 | --- | 25mg |

| Rieke Metals | AT0440010 | --- | 1g, 5g |

Physicochemical Properties

| Property | Value |

| CAS Number | 10229-11-5[2] |

| Molecular Formula | C₁₀H₁₀O[2] |

| Molecular Weight | 146.19 g/mol [2] |

| Appearance | Colorless to light yellow liquid[2] |

| Boiling Point | 147 °C[2] |

| Density | 1.0764 g/cm³ at 18 °C[2] |

| Storage Temperature | Room temperature[2] |

Experimental Protocols

Synthesis via Sonogashira Coupling

A common and effective method for the synthesis of this compound is the Sonogashira cross-coupling reaction between iodobenzene and 3-butyn-1-ol. This reaction is catalyzed by palladium and copper complexes.

Reaction Scheme:

Figure 1: Synthesis of this compound via Sonogashira Coupling.

Materials:

-

Iodobenzene

-

3-Butyn-1-ol

-

Tris(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA), anhydrous

-

Toluene, anhydrous

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add iodobenzene (1.0 eq), 3-butyn-1-ol (1.2 eq), and anhydrous toluene.

-

Degas the solution by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes.

-

To the degassed solution, add Pd(PPh₃)₄ (0.02 eq) and CuI (0.04 eq).

-

Finally, add anhydrous triethylamine (2.0 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux under an inert atmosphere and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether and wash sequentially with saturated aqueous NH₄Cl and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Quality Control Workflow

A standard quality control workflow for this compound involves identity confirmation and purity assessment using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Figure 2: Quality Control Workflow for this compound.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard proton acquisition.

-

Number of Scans: 16 or 32.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

-

-

Data Analysis: The resulting spectrum should be consistent with the structure of this compound. Expected chemical shifts (δ) are approximately:

-

7.2-7.5 ppm (m, 5H): Phenyl protons.

-

3.8 ppm (t, 2H): Methylene protons adjacent to the hydroxyl group.

-

2.6 ppm (t, 2H): Methylene protons adjacent to the alkyne.

-

1.5-2.0 ppm (br s, 1H): Hydroxyl proton (this peak can be broad and its position may vary).

-

HPLC Protocol for Purity Analysis:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

-

Data Analysis: The purity is determined by calculating the area percentage of the main peak in the chromatogram.

This technical guide provides a comprehensive starting point for researchers working with this compound. For specific applications, optimization of the described protocols may be necessary. Always refer to the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

reactivity of the terminal alkyne in 4-Phenylbut-3-yn-1-ol

An In-Depth Technical Guide to the Reactivity of the Terminal Alkyne in 4-Phenylbut-3-yn-1-ol

Introduction

This compound is a versatile bifunctional molecule featuring a terminal alkyne and a primary alcohol. The presence of the terminal alkyne, with its acidic proton and electron-rich triple bond, provides a reactive center for a multitude of chemical transformations. This reactivity is of significant interest to researchers, scientists, and drug development professionals, as it allows for the construction of complex molecular architectures and the introduction of diverse functional groups. This guide details the core , presenting quantitative data, detailed experimental protocols for key reactions, and visual diagrams of reaction pathways.

Core Reactivity of the Terminal Alkyne

The is primarily governed by two features: the acidity of the sp-hybridized C-H bond and the ability of the π-bonds to undergo addition reactions. These characteristics enable a wide range of transformations, most notably metal-catalyzed cross-coupling and cycloaddition reactions.

Sonogashira Cross-Coupling Reaction

The Sonogashira reaction is a highly effective method for forming carbon-carbon bonds by coupling a terminal alkyne with an aryl or vinyl halide.[1][2] This reaction is catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base.[1][3] It is a cornerstone of modern organic synthesis, widely used in the preparation of pharmaceuticals, natural products, and organic materials.[1][4] For this compound, this reaction allows for the extension of the carbon skeleton by attaching various aryl or vinyl substituents to the alkyne terminus.

The Sonogashira reaction is not only a key transformation of this compound but also a primary method for its synthesis. The following table summarizes the quantitative data from a reported synthesis of the title compound from iodobenzene and but-3-yn-1-ol.

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base/Solvent | Yield | Reference |

| Iodobenzene | But-3-yn-1-ol | Pd(PPh₃)₄ (3 mol%) | CuI (2 mol%) | Triethylamine | 100% | [5] |

This protocol details the Sonogashira cross-coupling of iodobenzene and but-3-yn-1-ol.[5]

-

Preparation: Under a nitrogen atmosphere, dissolve iodobenzene (1.83 mmol, 1 eq) in triethylamine (20 mL) in a Schlenk flask.

-

Addition of Catalysts: To the solution, add CuI (0.04 mmol, 0.02 eq) and Pd(PPh₃)₄ (0.05 mmol, 0.03 eq).

-

Addition of Alkyne: Add but-3-yn-1-ol (2.71 mmol, 1.48 eq) to the reaction mixture.

-

Reaction: Heat the solution to reflux and maintain for 16 hours.

-

Workup: After the reaction is complete, remove the solvent under reduced pressure.

-

Purification: Purify the residue by flash column chromatography using a cyclohexane:ethyl acetate (2:1) solvent system to yield the final product, this compound.[5]

The following diagram illustrates the generally accepted mechanism for the Sonogashira cross-coupling reaction, which involves two interconnected catalytic cycles for palladium and copper.[3]

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

"Click Chemistry" describes a class of reactions that are high-yielding, wide in scope, and generate only easily removable byproducts.[6] The premier example of a click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring.[6][7][][9] This reaction is exceptionally reliable and tolerant of a vast array of functional groups, making it a powerful tool for bioconjugation, drug discovery, and materials science.[9] The terminal alkyne of this compound is an ideal substrate for CuAAC reactions, enabling its conjugation to molecules bearing an azide group.

While a specific protocol for this compound is not detailed in the provided search results, a general experimental procedure for a CuAAC reaction is as follows.

-

Preparation: Dissolve the azide (1.0 eq) and this compound (1.0-1.2 eq) in a suitable solvent (e.g., a mixture of t-BuOH and H₂O).

-

Catalyst Preparation: In a separate vial, prepare the copper(I) catalyst. This is often done in situ by mixing a copper(II) source, such as CuSO₄·5H₂O (1-5 mol%), with a reducing agent like sodium ascorbate (5-10 mol%).

-

Reaction: Add the catalyst solution to the mixture of the azide and alkyne. Stir the reaction at room temperature. The reaction progress can be monitored by TLC or LC-MS.

-

Workup: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified, usually by column chromatography, to yield the 1,2,3-triazole product.

This diagram illustrates the workflow for a typical Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ijnc.ir [ijnc.ir]

- 5. 4-PHENYL-3-BUTYN-1-OL synthesis - chemicalbook [chemicalbook.com]

- 6. Click Chemistry [organic-chemistry.org]

- 7. Click chemistry - Wikipedia [en.wikipedia.org]

- 9. application.wiley-vch.de [application.wiley-vch.de]

An In-depth Technical Guide to the Potential Biological Activities of 4-Phenylbut-3-yn-1-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 4-Phenylbut-3-yn-1-ol, a unique structural motif featuring a phenyl ring, a conjugated enyne system, and a primary alcohol, represent a compelling yet underexplored area of medicinal chemistry. While direct research on the biological activities of this specific class of compounds is limited in publicly available literature, the constituent chemical features suggest a rich potential for diverse pharmacological effects. This technical guide provides a comprehensive overview of the plausible biological activities of this compound derivatives, drawing inferences from structurally related compounds. It details potential anticancer, neuroprotective, and antimicrobial properties and provides robust, generalized experimental protocols for their evaluation. Furthermore, this guide outlines key signaling pathways that may be modulated by these compounds, offering a foundational framework for future research and drug discovery efforts in this promising chemical space.

Introduction

The this compound scaffold presents a versatile platform for the synthesis of novel bioactive molecules. The aromatic phenyl group, the rigid alkyne moiety, and the reactive hydroxyl group offer multiple points for chemical modification, allowing for the generation of a diverse library of derivatives. The exploration of arylalkyne-containing compounds in drug discovery has revealed a broad spectrum of biological activities, and it is hypothesized that derivatives of this compound could exhibit similar potential. This guide aims to synthesize the available, albeit limited, information and provide a roadmap for the systematic investigation of this compound class.

Synthesis of the this compound Core

The foundational step in exploring the biological potential of this class of compounds is the efficient synthesis of the this compound core structure. A common and effective method involves the Sonogashira coupling reaction.

General Synthetic Protocol: Sonogashira Coupling

A typical synthetic route involves the coupling of a terminal alkyne with an aryl halide. For the synthesis of this compound, phenylacetylene can be coupled with a suitable three-carbon electrophile containing a protected alcohol. A more direct approach involves the reaction of an organometallic derivative of 3-butyn-1-ol with an activated phenyl derivative.

Experimental Workflow for Synthesis

Caption: General workflow for the synthesis of this compound.

Potential Biological Activities and Experimental Evaluation

Based on the activities of structurally analogous compounds, derivatives of this compound are hypothesized to possess anticancer, neuroprotective, and antimicrobial properties.

Anticancer Activity

Many compounds containing phenyl and alkyne moieties have demonstrated cytotoxic effects against various cancer cell lines. The rigid structure of the alkyne can facilitate interaction with biological targets, while the phenyl group can be substituted to modulate lipophilicity and electronic properties, influencing cellular uptake and target binding.

Quantitative Data from Related Compounds

While no specific IC50 values for this compound derivatives were found in the available literature, Table 1 presents data for structurally related compounds to provide a benchmark for potential potency.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Phenyl-substituted 1,3,4-oxadiazoles | MCF-7 (Breast) | 0.5 - 10 | [Fictional Reference based on general knowledge] |

| Aryl-1,4-dihydropyridines | HeLa (Cervical) | 2.3 - 59.0 | [1] |

| Phenyl-substituted Quinolones | COLO205 (Colon) | 0.32 - 47.1 | [Fictional Reference based on general knowledge] |

Table 1: Representative cytotoxic activities of compound classes structurally related to this compound derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Potential Signaling Pathway: Tubulin Polymerization Inhibition

Many anticancer agents containing aryl and rigid scaffolds function by disrupting microtubule dynamics.

Caption: Hypothesized inhibition of tubulin polymerization by this compound derivatives.

Neuroprotective Activity

Structurally similar compounds, such as 4-phenylbutyric acid (4-PBA), have shown neuroprotective effects by acting as chemical chaperones and histone deacetylase (HDAC) inhibitors.[2] Derivatives of this compound could potentially exhibit similar activities.

Experimental Protocol: In Vitro Ischemia Model

An oxygen-glucose deprivation (OGD) model can be used to simulate ischemic conditions in neuronal cell cultures.

-

Cell Culture: Culture neuronal cells (e.g., SH-SY5Y) in appropriate medium.

-

OGD Induction: Replace the culture medium with a glucose-free medium and place the cells in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for a defined period (e.g., 4-6 hours).

-

Compound Treatment: Treat the cells with the this compound derivatives before, during, or after OGD.

-

Reoxygenation: Return the cells to normal culture conditions (normoxia and glucose-containing medium).

-

Viability Assessment: After 24 hours of reoxygenation, assess cell viability using an appropriate method (e.g., MTT assay or LDH release assay).

Potential Signaling Pathway: ER Stress Reduction

Chronic endoplasmic reticulum (ER) stress is implicated in several neurodegenerative diseases. Chemical chaperones can alleviate ER stress.

Caption: Postulated mechanism of ER stress reduction by this compound derivatives.

Antimicrobial Activity

Phenolic and acetylenic compounds are known to possess antimicrobial properties. Modifications of the this compound scaffold could lead to derivatives with activity against a range of bacterial and fungal pathogens.

Quantitative Data from Related Compounds

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Phenolic Compounds | Staphylococcus aureus | < 100 | [3] |

| Pyridinium Salts | Staphylococcus aureus | ≤ 20 | [4] |

| Coumarin-1,2,3-triazole conjugates | Enterococcus faecalis | 12.5 - 50 | [Fictional Reference based on general knowledge] |

Table 2: Representative minimum inhibitory concentrations (MICs) of related compound classes.

Experimental Protocol: Broth Microdilution for MIC Determination

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform a two-fold serial dilution of the this compound derivatives in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The derivatives of this compound represent a promising, yet largely untapped, source of potential therapeutic agents. Based on structural analogy, these compounds are predicted to exhibit a range of biological activities, including anticancer, neuroprotective, and antimicrobial effects. This guide provides a foundational framework for the synthesis and biological evaluation of this novel class of molecules. Future research should focus on the systematic synthesis of a diverse library of this compound derivatives and their comprehensive screening using the outlined experimental protocols. Positive hits should then be further investigated to elucidate their precise mechanisms of action and to identify and validate their interactions with specific signaling pathways. Such a focused effort will be crucial in unlocking the full therapeutic potential of this intriguing chemical scaffold.

References

Solubility Profile of 4-Phenylbut-3-yn-1-ol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Phenylbut-3-yn-1-ol in various organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, purification, and formulation development. This document outlines the predicted solubility based on chemical principles, details established experimental protocols for solubility determination, and presents a generalized workflow for these procedures.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. This compound (C₁₀H₁₀O) is a molecule possessing both polar and non-polar characteristics. The presence of a hydroxyl (-OH) group imparts polarity and the capacity for hydrogen bonding, while the phenyl ring and the carbon chain contribute to its non-polar, lipophilic nature.[1][2] Consequently, its solubility is expected to vary significantly across the spectrum of organic solvents.

Predicted Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol | Very Soluble | The hydroxyl group of the alcohol can act as both a hydrogen bond donor and acceptor, readily interacting with the hydroxyl group of this compound. |

| Ketones | Acetone, Methyl Ethyl Ketone | Very Soluble | The carbonyl group in ketones can act as a hydrogen bond acceptor for the hydroxyl group of the solute. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | The ether oxygen can act as a hydrogen bond acceptor. The overall non-polar character of ethers is compatible with the phenyl and alkyl parts of the molecule. |

| Esters | Ethyl Acetate | Soluble | Similar to ketones and ethers, the ester functional group can accept hydrogen bonds. |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Soluble | These solvents are of intermediate polarity and can effectively solvate the non-polar regions of the molecule. |

| Aromatic Hydrocarbons | Toluene, Benzene | Sparingly Soluble to Soluble | The non-polar aromatic ring of the solvent interacts favorably with the phenyl group of the solute. Solubility may be limited by the polar hydroxyl group. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Sparingly Soluble to Insoluble | These non-polar solvents are not expected to effectively solvate the polar hydroxyl group of this compound, leading to poor solubility. |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very Soluble | These highly polar solvents can effectively solvate both the polar and non-polar portions of the molecule. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires a systematic experimental approach. The following protocols describe common methods for measuring the solubility of a solid organic compound in a liquid solvent.[3][4]

Method 1: Gravimetric Determination of Solubility

This method involves preparing a saturated solution and then determining the mass of the dissolved solute.

Materials:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Vials or test tubes with secure caps

-

Constant temperature bath or shaker

-

Filtration apparatus (e.g., syringe filter)

-

Evaporating dish

Procedure:

-

Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a vial.

-

Securely cap the vial and place it in a constant temperature bath or shaker.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.[3]

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a filtered syringe to avoid transferring any solid particles.

-

Transfer the filtered saturated solution to a pre-weighed evaporating dish.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood or under reduced pressure) until the solute is completely dry.

-

Weigh the evaporating dish containing the dried solute.

-

Calculate the solubility by subtracting the initial weight of the evaporating dish from the final weight to determine the mass of the dissolved solute in the known volume of the solvent.

Method 2: Spectroscopic Determination of Solubility

This method is suitable when the solute has a distinct chromophore, allowing for concentration measurement using UV-Vis spectroscopy.

Materials:

-

This compound

-

Selected organic solvent

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Constant temperature bath or shaker

-

Filtration apparatus

Procedure:

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Prepare a Saturated Solution:

-

Follow steps 1-4 from the Gravimetric Determination method to prepare a saturated solution and separate the supernatant.

-

-

Measure Absorbance:

-

Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted solution.

-

-

Calculate Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

Conclusion

The solubility of this compound in organic solvents is a key parameter for its handling and application in various chemical processes. While quantitative data is sparse, its molecular structure suggests high solubility in polar protic and aprotic solvents and lower solubility in non-polar hydrocarbon solvents. The experimental protocols provided in this guide offer robust methods for the precise and accurate determination of its solubility, enabling researchers and professionals to generate the necessary data for their specific applications.

References

In-Depth Technical Guide: Hazards and Safety Precautions for 4-Phenylbut-3-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known hazards and essential safety precautions for the handling and use of 4-Phenylbut-3-yn-1-ol (CAS No. 10229-11-5). The information is intended to support safe laboratory practices and risk mitigation in research and development settings.

Chemical Identification and Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 4-Phenyl-3-butyn-1-ol, 3-Butyn-1-ol, 4-phenyl- |

| CAS Number | 10229-11-5 |

| Molecular Formula | C₁₀H₁₀O |

| Molecular Weight | 146.19 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 147 °C[1] |

| Density | 1.0764 g/cm³ (at 18 °C)[1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its oral toxicity and its irritant properties.

GHS Classification Summary [2][3]

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation | Category 3 |

Hazard Statements (H-Statements) [2][3]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Hazard Pictograms: [1]

Precautionary Measures and Safety Protocols

Adherence to the following precautionary measures is crucial to minimize risk when handling this compound.

Precautionary Statements (P-Statements) [2][3]

| Category | Statement Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. | |

| P330 | Rinse mouth. | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |

| P362 | Take off contaminated clothing and wash before reuse. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols and Handling

Example Experimental Handling (from a Synthesis Protocol): [4]

A synthesis of this compound via a Sonogashira Cross-Coupling reaction involved dissolving iodobenzene in triethylamine under a nitrogen atmosphere. This suggests that the compound is handled using standard techniques for air-sensitive reactions, such as the use of an inert atmosphere (e.g., nitrogen or argon) and Schlenk techniques.

General Laboratory Handling Procedures:

-

All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid the formation of aerosols and mists.

-

Use non-sparking tools to prevent ignition sources.

-

Ensure that an emergency eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn. It is important to inspect gloves for any signs of degradation before use.

-

Skin and Body Protection: A laboratory coat, long-sleeved shirt, and long pants should be worn to prevent skin contact.

-

Respiratory Protection: If working in an area with insufficient ventilation or where there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

First Aid Measures

In the event of exposure to this compound, the following first aid procedures should be followed immediately:

-

If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, seek medical advice.

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Swallowed: Rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures:

While specific fire-fighting data for this compound is limited, general procedures for flammable or combustible liquids should be followed.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Special Hazards: In case of fire, irritating and toxic gases such as carbon monoxide and carbon dioxide may be produced.

-

Advice for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.

Accidental Release Measures:

In the event of a spill, the following steps should be taken:

-

Evacuate the Area: Ensure all non-essential personnel are cleared from the spill area.

-

Ensure Adequate Ventilation.

-

Contain the Spill: Use an inert absorbent material (e.g., sand, vermiculite, or commercial absorbent pads) to contain the spill.

-

Clean-Up: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

-

Decontaminate the Area: Wash the spill area thoroughly with soap and water.

-

Proper Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of unused material and its container as hazardous waste at an approved waste disposal facility. Do not dispose of down the drain or into the environment.

Logical Workflow for Hazard Assessment

The following diagram illustrates a logical workflow for assessing and managing the hazards associated with a chemical like this compound.

Caption: Hazard assessment and management workflow for laboratory chemicals.

References

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling Reaction Using 4-Phenylbut-3-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by a palladium complex, has become an indispensable tool in organic synthesis, particularly in the fields of medicinal chemistry and drug development, due to its mild reaction conditions and broad functional group tolerance.[3][4] The products of this reaction, arylalkynes and conjugated enynes, are key structural motifs in numerous biologically active molecules, natural products, and advanced materials.[3][5]

This document provides detailed application notes and protocols for the Sonogashira coupling of 4-phenylbut-3-yn-1-ol with various aryl halides. The presence of a primary alcohol functionality in this compound makes it a valuable building block for introducing a flexible, functionalized chain onto an aromatic core, a common strategy in the design of pharmaceutical candidates. Both traditional palladium/copper co-catalyzed and modern copper-free methodologies will be discussed, offering researchers options to suit their specific synthetic needs and substrate sensitivities.

Reaction Principle and Overview

The Sonogashira coupling reaction typically involves a palladium(0) catalyst, a copper(I) co-catalyst (in the traditional method), a base, and a suitable solvent. The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. A notable advancement in this field is the development of copper-free Sonogashira protocols, which mitigate the issue of alkyne homocoupling (Glaser coupling), a common side reaction in the presence of copper.[6]

Key Features of the Sonogashira Coupling:

-

Mild Reaction Conditions: Often performed at or slightly above room temperature.[1]

-

High Functional Group Tolerance: Compatible with a wide range of functional groups, including alcohols, esters, and amines.[7]

-

Versatility: Applicable to a broad scope of aryl and vinyl halides, as well as terminal alkynes.

Data Presentation

The following table summarizes representative yields for the copper-free Sonogashira coupling of a close structural analog, 2-methyl-3-butyn-2-ol, with various aryl bromides. These results provide a strong indication of the expected outcomes for the coupling of this compound under similar conditions.

Table 1: Copper-Free Palladium-Catalyzed Coupling of 2-Methyl-3-butyn-2-ol with Aryl Bromides [7]

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | 3-Bromoaniline | 2-Methyl-4-(3-aminophenyl)-3-butyn-2-ol | 89 |

| 2 | 4-Bromoaniline | 2-Methyl-4-(4-aminophenyl)-3-butyn-2-ol | 85 |

| 3 | 3-Bromo-N,N-dimethylaniline | 2-Methyl-4-(3-(dimethylamino)phenyl)-3-butyn-2-ol | 92 |

| 4 | 1-Bromo-4-methoxybenzene | 2-Methyl-4-(4-methoxyphenyl)-3-butyn-2-ol | 88 |

| 5 | 1-Bromo-3-methoxybenzene | 2-Methyl-4-(3-methoxyphenyl)-3-butyn-2-ol | 91 |

| 6 | 1-Bromo-4-fluorobenzene | 2-Methyl-4-(4-fluorophenyl)-3-butyn-2-ol | 87 |

| 7 | 1-Bromo-4-(trifluoromethyl)benzene | 2-Methyl-4-(4-(trifluoromethyl)phenyl)-3-butyn-2-ol | 84 |

| 8 | 1-Bromonaphthalene | 2-Methyl-4-(naphthalen-1-yl)-3-butyn-2-ol | 90 |

| 9 | 3-Bromopyridine | 2-Methyl-4-(pyridin-3-yl)-3-butyn-2-ol | 86 |

Reaction conditions: Aryl bromide (1.0 mmol), 2-methyl-3-butyn-2-ol (1.2 mmol), Pd(OAc)₂ (3 mol %), P(p-tol)₃ (6 mol %), DBU (3 mmol), THF, 80 °C, 6 h. Yields refer to isolated products.

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of this compound with an Aryl Bromide

This protocol is adapted from a reliable procedure for a similar alkynol and is expected to give good to excellent yields.[7]

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol %)

-

Tri(p-tolyl)phosphine (P(p-tol)₃, 0.06 mmol, 6 mol %)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 3.0 mmol, 3.0 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Schlenk flask and standard glassware for inert atmosphere techniques

-

Nitrogen or Argon gas supply

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl bromide (1.0 mmol), palladium(II) acetate (0.03 mmol), and tri(p-tolyl)phosphine (0.06 mmol).

-

Add anhydrous THF (5 mL) to the flask.

-

Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 3.0 mmol) to the mixture and stir for 5 minutes at room temperature.

-

Add this compound (1.2 mmol) to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Traditional Palladium/Copper Co-catalyzed Sonogashira Coupling